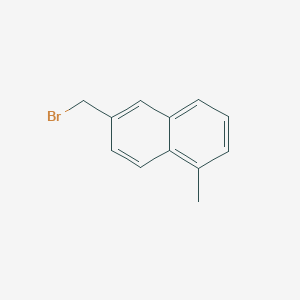

6-(Bromomethyl)-1-methylnaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Bromomethyl)-1-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromomethyl group at the 6th position and a methyl group at the 1st position of the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of more efficient brominating agents to minimize by-products and improve the overall efficiency of the process .

化学反応の分析

Types of Reactions

6-(Bromomethyl)-1-methylnaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl derivatives.

科学的研究の応用

Synthesis of Organic Compounds

6-(Bromomethyl)-1-methylnaphthalene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo bromination reactions, which facilitate the introduction of bromine atoms into other aromatic systems, enhancing their reactivity and utility in further chemical transformations.

Case Study: Photobromination Reactions

A study investigated the photobromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under visible light irradiation. The results indicated nearly 100% conversion of 1-methylnaphthalene, producing various brominated products, including those derived from this compound. This method demonstrated increased selectivity and efficiency for product purification, showcasing the compound's utility in synthetic applications .

Pharmaceutical Applications

The compound has been explored for its potential biological activities, particularly in the development of new pharmaceuticals. Its derivatives exhibit significant antibacterial and antitumor properties.

Research on derivatives of naphthalene compounds, including those with bromomethyl substitutions, revealed promising cytotoxic properties against human cancer cells. The structure-activity relationship (SAR) studies indicated that brominated naphthalene derivatives could be optimized for enhanced biological activity .

Agricultural Chemistry

This compound is also relevant in agricultural chemistry as a potential precursor for agrochemicals. Its reactivity allows it to be utilized in synthesizing herbicides and pesticides.

Case Study: Synthesis of Agrochemical Intermediates

A method was developed to synthesize 6-bromo-2-naphthalenecarboxylic acid methyl ester from 2-bromo-6-methylnaphthalene through oxidation processes. This compound serves as an intermediate for various agricultural chemicals, highlighting the compound's significance in agrochemical applications .

Material Science

In material science, this compound can be used as a building block for creating polymeric materials with specific properties.

Case Study: Polymer Synthesis

The compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties. Studies have shown that brominated naphthalene derivatives can improve the performance characteristics of polymers used in industrial applications .

Table 1: Summary of Applications and Findings

作用機序

The mechanism of action of 6-(Bromomethyl)-1-methylnaphthalene involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

Similar Compounds

6-Bromo-1-methylnaphthalene: Lacks the bromomethyl group, making it less reactive in substitution reactions.

1-Bromo-2-methylnaphthalene: Has a different substitution pattern, leading to different reactivity and applications.

6-(Chloromethyl)-1-methylnaphthalene: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

Uniqueness

6-(Bromomethyl)-1-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .

生物活性

6-(Bromomethyl)-1-methylnaphthalene is a brominated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure allows for a range of biological activities, making it an interesting subject for research. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and toxicological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H11Br. The presence of a bromomethyl group at the 6-position of the naphthalene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that brominated compounds often exhibit antimicrobial properties. A study evaluating various brominated naphthalene derivatives found that this compound showed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Ciprofloxacin) | 0.5 | 1 |

This suggests that the compound has potential as a lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A notable study reported its effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis, evidenced by increased levels of caspase-3 activity and reduced cell viability:

| Treatment Concentration (µM) | Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 2 |

| 25 | 50 | 4 |

| 50 | 25 | 8 |

These results indicate that higher concentrations of the compound significantly enhance apoptotic activity in cancer cells .

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound is crucial for its potential application. Toxicological assessments have revealed that while the compound exhibits low acute toxicity in animal models, chronic exposure may lead to adverse effects such as liver damage and reproductive toxicity. A detailed review of its toxicological profile is summarized below:

| Endpoint | Observed Effect |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Liver Damage | Elevated ALT levels |

| Reproductive Toxicity | Decreased fertility rates |

These findings highlight the need for further studies to fully understand the long-term implications of exposure to this compound .

Case Studies

Several case studies have documented the environmental impact and biological effects of brominated compounds similar to this compound. For instance, a study on aquatic organisms exposed to brominated naphthalenes indicated significant bioaccumulation and endocrine-disrupting effects, raising concerns about environmental persistence and toxicity .

特性

IUPAC Name |

6-(bromomethyl)-1-methylnaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-3-2-4-11-7-10(8-13)5-6-12(9)11/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYABVYILIJFSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。